2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one
Description
2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula C12H12Br2N2OS. This compound is known for its unique structure, which includes a thiazole ring fused to a quinazoline moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(bromomethyl)-2-methyl-3H-[1,3]thiazolo[2,3-b]quinazolin-5-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS.BrH/c1-12(6-13)7-15-10(16)8-4-2-3-5-9(8)14-11(15)17-12;/h2-5H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTZPGJMKIXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=O)C3=CC=CC=C3N=C2S1)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound using a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could lead to the formation of an oxo derivative.
Scientific Research Applications
2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-5-oxo-2-[(tribromo-λ4-selanyl)methyl]-8-(trifluoromethyl)-2,3-dihydro-5H-thiazolo quinazolinium bromide: Contains additional substituents that alter its chemical properties.
Uniqueness
2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
